N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(25)17-8-12-19(13-9-17)23-22(26)18-10-14-21(15-11-18)29(27,28)24(2)20-6-4-3-5-7-20/h8-15,20H,3-7H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXPKDLZGBZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄S
- CAS Number : 476626-49-0
This compound features a benzamide core with an acetyl group and a sulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in bacterial folate synthesis, making it a candidate for antimicrobial applications.
- Signal Transduction Modulation : The compound may influence cellular signaling pathways by interacting with proteins that regulate cell growth and apoptosis.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : In vitro tests demonstrated that the compound had an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.
- Research Findings : A study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways.
Data Table: Summary of Biological Activities
Safety and Toxicity Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Structural Analysis and Comparison with Similar Compounds
The compound shares a sulfamoyl benzamide scaffold with several analogs, but its substituents—cyclohexyl(methyl)sulfamoyl and 4-acetylphenyl —distinguish it. Below is a comparative analysis of key analogs:
Key Observations :
- Sulfamoyl Substituents : The cyclohexyl group in the target compound and LMM11 may enhance lipophilicity , improving membrane penetration compared to benzyl (LMM5) or ethoxyphenyl .
- Biological Activity : Analogs like LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, suggesting a possible mechanism for the target compound . Imidazole-linked sulfamoyl benzamides () show divergent applications (anticancer), highlighting substituent-dependent target specificity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The acetyl group in the target compound may resist oxidative metabolism better than ethoxy () or methoxy groups (), which are prone to O-dealkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
